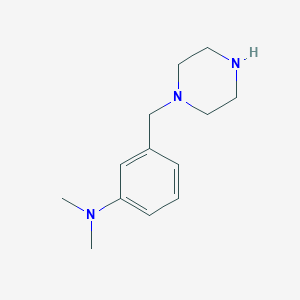

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline

Beschreibung

Eigenschaften

Molekularformel |

C13H21N3 |

|---|---|

Molekulargewicht |

219.33 g/mol |

IUPAC-Name |

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline |

InChI |

InChI=1S/C13H21N3/c1-15(2)13-5-3-4-12(10-13)11-16-8-6-14-7-9-16/h3-5,10,14H,6-9,11H2,1-2H3 |

InChI-Schlüssel |

NMNKNEKUVUSFEK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=CC(=C1)CN2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Nucleophilic Substitution

This method involves the reaction of a suitable halogenated precursor, such as 3-(chloromethyl)-N,N-dimethylaniline, with piperazine under basic conditions. The nucleophilic nitrogen of the piperazine attacks the electrophilic benzylic carbon, displacing the halide to form the desired product.

| Parameter | Condition |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Base | Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) |

| Temperature | 50–80 °C |

| Reaction Time | 12–24 hours |

| Molar Ratio | 1:1.1 (halide:piperazine) |

- Straightforward and high-yielding.

- Mild conditions preserve sensitive groups.

- Requires pre-synthesis of halomethyl intermediate.

- Possible side reactions include over-alkylation of piperazine.

Alkylation via Halomethyl Intermediates

This method involves the generation of a benzyl halide intermediate from 3-(hydroxymethyl)-N,N-dimethylaniline by halogenation (e.g., using thionyl chloride or phosphorus tribromide), which is then reacted with piperazine.

| Step | Reagents/Conditions |

|---|---|

| Halogenation | SOCl₂ or PBr₃, reflux, inert atmosphere |

| Alkylation | Piperazine, base (K₂CO₃), DMF, 60 °C |

| Purification | Chromatography or recrystallization |

- Allows isolation of stable intermediates.

- Scalable for industrial synthesis.

- Requires handling of corrosive reagents.

- Potential for side reactions during halogenation.

The synthesized compound is typically characterized by:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm structure and substitution pattern | $$^{1}H$$ NMR: aromatic protons δ 6.5–7.5 ppm; piperazine protons δ 2.5–3.5 ppm; N,N-dimethyl protons δ ~3.0 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | [M+H]⁺ peak at m/z consistent with C₁₃H₂₁N₃ (219.33 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | N–H stretch ~3300 cm⁻¹, C–N stretch ~1250 cm⁻¹ |

| Elemental Analysis | Purity and composition verification | C, H, N percentages consistent with theoretical values |

| Chromatography (HPLC or GC) | Purity assessment | Single major peak with >95% purity |

Regioselectivity: Meta substitution (3-position) is less common than para (4-position) in aniline derivatives. Directed ortho/para substitution patterns require careful synthetic planning, often involving protecting groups or regioselective intermediates.

Yield Variations: Reported yields for related piperazinylmethyl anilines range from 60% to 85%, depending on the method and purification.

Purification: Column chromatography on silica gel using mixtures of ethyl acetate and hexane or recrystallization from ethanol are standard.

Scalability: Alkylation via halomethyl intermediates is preferred for scale-up due to stable intermediates and reproducibility.

| Method | Key Reagents | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | 3-(chloromethyl)-N,N-dimethylaniline + piperazine | DMF, K₂CO₃, 50–80 °C, 12–24 h | Simple, direct | 70–80 |

| Reductive Amination | 3-(formyl)-N,N-dimethylaniline + piperazine + NaBH₃CN | MeOH, RT, 6–24 h | Mild, regioselective | 65–75 |

| Alkylation via Halomethyl Intermediate | 3-(hydroxymethyl)-N,N-dimethylaniline → halide + piperazine | SOCl₂/PBr₃ halogenation, then DMF, base, 60 °C | Scalable, stable intermediates | 75–85 |

The preparation of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is achieved through well-established synthetic strategies emphasizing nucleophilic substitution and reductive amination. Each method offers distinct advantages suited to laboratory or industrial scales. Analytical validation ensures the product's structural integrity and purity, essential for its application as a chemical intermediate in pharmaceutical research.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline.

Reduction: Reduced amine derivatives.

Substitution: Functionalized piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of biological processes and as a building block for bioactive molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperazine ring can interact with biological macromolecules, influencing their activity and function. The exact pathways and targets can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Effects in N,N-Dimethylaniline Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance para-selectivity in Pd-catalyzed C–H olefination but reduce reactivity compared to electron-donating substituents (e.g., competition yield: 19% for CF₃ vs. 37% for TIPSO in ) .

- Bulky Substituents (e.g., TIPSO) : Improve regioselectivity in cross-coupling reactions but may hinder reaction rates due to steric hindrance .

- However, synthetic challenges (e.g., discontinuation in ) suggest instability or purification difficulties .

Reactivity in Catalytic Reactions

Table 2: Reaction Performance of N,N-Dimethylaniline Derivatives

Key Observations :

Physical Properties :

- NMR Shifts: Piperazinylmethyl group: Expected δH ~2.5–3.5 ppm (N–CH₂–piperazine) and δC ~40–60 ppm (quaternary N–C), similar to N,N-dimethyl-3-((trimethylsilyl)ethynyl)aniline (δC: 40.5 ppm for dimethylamino; ) .

Solubility :

- Piperazine’s basicity likely improves aqueous solubility at physiological pH compared to hydrophobic groups (e.g., TIPSO, CF₃).

Biologische Aktivität

N,N-Dimethyl-3-(piperazin-1-ylmethyl)aniline, a compound featuring both an aniline moiety and a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is , with a molecular weight of approximately 198.29 g/mol. The compound consists of a dimethylamino group attached to a piperazine ring, enhancing its solubility and reactivity in biological systems.

The biological activity of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is primarily attributed to its interaction with various biological targets. The piperazine ring is known to engage with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction can modulate neurotransmission and affect various physiological processes, including mood regulation and cognitive functions.

Biological Activities

Research indicates that N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, inhibiting the growth of various pathogenic bacteria. This activity is often linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes .

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. It has demonstrated cytotoxic effects against different cancer cell lines, suggesting its role as a candidate for developing anticancer agents. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease by inhibiting amyloid aggregation and cholinesterase activity .

Case Studies and Experimental Data

A summary of key findings from recent studies on the biological activity of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is presented in Table 1.

Q & A

Q. What are the most reliable synthetic routes for N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline, and how do their yields compare?

Methodological Answer: Two primary methods are documented:

- Reductive Amination : Reacting 3-nitrobenzaldehyde with dimethylamine and formaldehyde under acidic conditions, followed by reduction (e.g., using NaBH₃CN in AcOH). This method achieves ~70–80% yield but requires careful pH control to avoid over-reduction .

- Methylation of Precursors : Methylation of 3-(piperazin-1-ylmethyl)aniline derivatives using trimethyl phosphate. This route offers higher purity (>95%) but involves hazardous reagents and lower scalability .

Q. How can researchers purify N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline to >95% purity?

Methodological Answer:

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include δ 2.94 ppm (s, 6H, N,N-dimethyl) and δ 3.5–3.7 ppm (m, 4H, piperazine CH₂). Aromatic protons appear as multiplet signals at δ 6.7–7.5 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 278.23 .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution be addressed?

Methodological Answer: The dimethylamino and piperazine groups are strong para-directors, but steric hindrance may lead to meta-substitution. Strategies include:

Q. How do structural modifications impact biological activity (e.g., receptor binding)?

Methodological Answer:

- Trifluoromethyl Addition : Derivatives like 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline show enhanced sphingosine-1-phosphate (S1P) receptor agonism (EC₅₀ = 12 nM vs. 45 nM for parent compound) .

- Piperazine Substitution : Replacing piperazine with morpholine reduces activity, highlighting the necessity of the secondary amine for receptor interaction .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model the HOMO/LUMO energies to predict sites for electrophilic attack. The dimethylamino group lowers HOMO energy (−6.8 eV), making the para-position most reactive .

- Molecular Dynamics : Simulate interactions with catalytic Pd complexes to optimize cross-coupling conditions (e.g., Suzuki-Miyaura) .

Q. How can contradictory data on bromination efficiency be resolved?

Methodological Answer: Discrepancies arise from competing brominating agents:

- 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one : Achieves >80% yield at −10°C but requires strict temperature control to avoid dibromination .

- N-Bromosuccinimide (NBS) : Lower yield (50–60%) but better tolerance for electron-rich substrates . Validate results with ¹H NMR to confirm mono- vs. di-brominated products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.